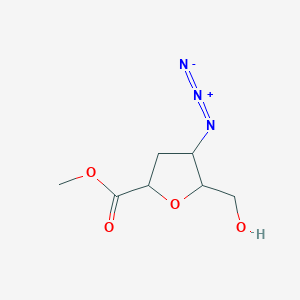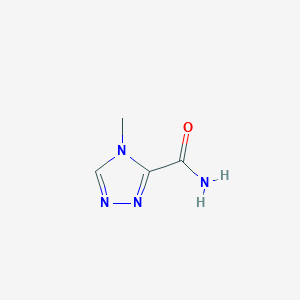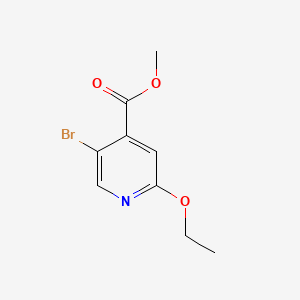
methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is a synthetic organic compound that belongs to the class of azido sugars
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate typically involves the azidation of a suitable sugar derivative. One common method is the reaction of a protected sugar alcohol with an azide source, such as sodium azide, under specific reaction conditions. The reaction may require the presence of a catalyst or specific temperature and pH conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable solvent and temperature.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in bioconjugation techniques to label biomolecules.
Industry: Could be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate would depend on its specific application. For example, in medicinal chemistry, the azido group may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxymethyl group may also play a role in binding interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R,4R,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
Other Azido Sugars: Compounds like 2-azido-2-deoxy-D-glucose or 6-azido-6-deoxy-D-galactose, which have different sugar backbones and functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other azido sugars.
Propriétés
Formule moléculaire |
C7H11N3O4 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
methyl 4-azido-5-(hydroxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C7H11N3O4/c1-13-7(12)5-2-4(9-10-8)6(3-11)14-5/h4-6,11H,2-3H2,1H3 |
Clé InChI |
FAFWVWDWMIPWQR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C(O1)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)





![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)





